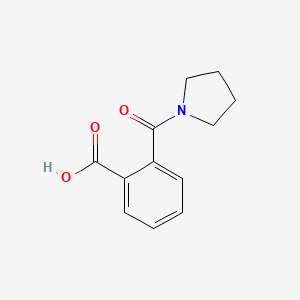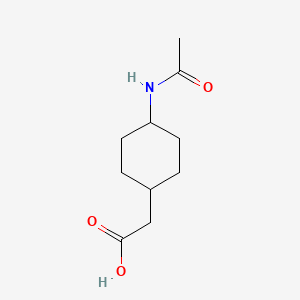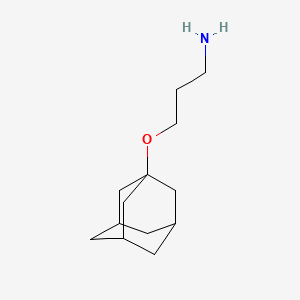
1-(dimethylamino)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(dimethylamino)butan-2-ol is an organic compound with the molecular formula C6H15NO. It is a secondary alcohol and contains both a hydroxyl group (-OH) and a dimethylamino group (-N(CH3)2). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(dimethylamino)butan-2-ol can be synthesized through several methods. One common method involves the reaction of 2-butanol with dimethylamine in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. Another method involves the hydrogenation of 2-amino-2-methyl-1-propanol in the presence of formaldehyde and a catalyst like Raney nickel .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(dimethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-butanone or 2-butanal.
Reduction: Formation of 2-butanol.
Substitution: Formation of 2-chlorobutane or 2-bromobutane.
Applications De Recherche Scientifique
1-(dimethylamino)butan-2-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(dimethylamino)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethanol: Contains a similar dimethylamino group but has a shorter carbon chain.
2-(Dimethylamino)-2-phenyl-1-butanol: Contains a phenyl group in addition to the dimethylamino and hydroxyl groups.
Uniqueness
1-(dimethylamino)butan-2-ol is unique due to its specific combination of a secondary alcohol and a dimethylamino group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
3760-96-1 |
|---|---|
Formule moléculaire |
C6H15NO |
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
1-(dimethylamino)butan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-4-6(8)5-7(2)3/h6,8H,4-5H2,1-3H3 |
Clé InChI |
ZABFSYBSTIHNAE-UHFFFAOYSA-N |
SMILES |
CCC(CN(C)C)O |
SMILES canonique |
CCC(CN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


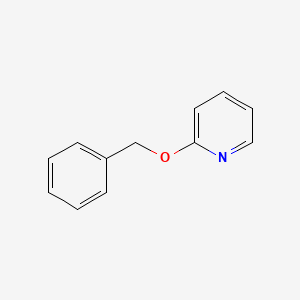
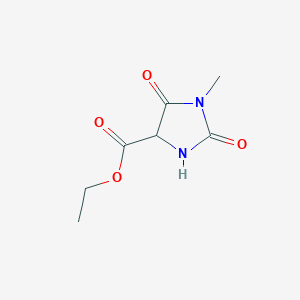

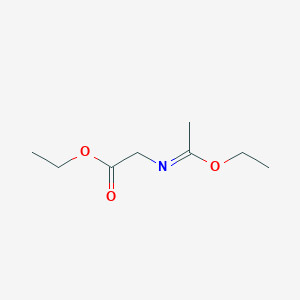

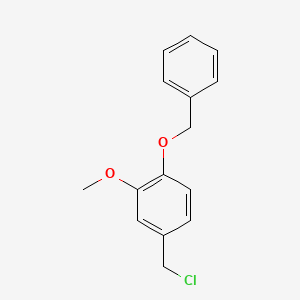
![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)
![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)
